N,N'-Diphenyl-N,N'-dipropylurea N,N'-Diphenyl-N,N'-dipropylurea
Brand Name: Vulcanchem
CAS No.: 85209-47-8
VCID: VC19319902
InChI: InChI=1S/C19H24N2O/c1-3-15-20(17-11-7-5-8-12-17)19(22)21(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
SMILES:
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol

N,N'-Diphenyl-N,N'-dipropylurea

CAS No.: 85209-47-8

Cat. No.: VC19319902

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Diphenyl-N,N'-dipropylurea - 85209-47-8

Specification

CAS No. 85209-47-8
Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
IUPAC Name 1,3-diphenyl-1,3-dipropylurea
Standard InChI InChI=1S/C19H24N2O/c1-3-15-20(17-11-7-5-8-12-17)19(22)21(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Standard InChI Key TYTMWAUILKOFHI-UHFFFAOYSA-N
Canonical SMILES CCCN(C1=CC=CC=C1)C(=O)N(CCC)C2=CC=CC=C2

Introduction

Structural and Nomenclature Considerations

Molecular and Structural Properties

The molecular formula of N'-phenyl-N,N-dipropylurea is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. Key structural features include:

  • Phenyl group: Introduces aromaticity and influences π-π stacking interactions.

  • N,N-dipropyl groups: Enhance lipophilicity, affecting solubility and membrane permeability.

  • Rotatable bonds: Five rotatable bonds confer conformational flexibility, impacting binding to biological targets.

The compound’s SMILES notation (CCCN(CCC)C(=O)NC1=CC=CC=C1) and InChIKey (LHXPKFQYXZREQC-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Synthesis and Industrial Production

Synthetic Routes

N-substituted ureas are typically synthesized via nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For N'-phenyl-N,N-dipropylurea, a validated route involves:

  • Phosgene-mediated synthesis:

    • Reaction of dipropylamine with phosgene generates a carbamoyl chloride intermediate.

    • Subsequent reaction with aniline yields the target urea derivative.

    • Reaction conditions: Anhydrous dichloromethane, reflux at 70–80°C, triethylamine as a base to neutralize HCl.

  • Alternative isocyanate pathways:

    • Blocked O-isocyanates, as described in recent methodologies, avoid trimerization and 1,2-shift side reactions, enabling controlled urea formation .

Industrial Optimization

Industrial production prioritizes atom economy and safety. Phosgene, though effective, poses environmental and safety risks, driving research into alternatives:

  • Non-phosgene routes: Carbamate intermediates or enzymatic catalysis offer greener alternatives but require optimization for scalability .

Physicochemical Properties

Solubility and Lipophilicity

  • logP (XlogP): ~3.1, indicating moderate lipophilicity suitable for membrane penetration.

  • Solubility: Limited aqueous solubility (≤1 mg/mL in water) but soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: δ 6.5–7.5 ppm (aromatic protons), δ 3.2–3.4 ppm (N-CH₂ protons).

    • ¹³C NMR: δ 155–160 ppm (carbonyl carbon).

  • Mass spectrometry: ESI-MS confirms molecular ion peak at m/z 221.3 [M+H]⁺.

Biological and Pharmacological Activity

Antimicrobial Properties

N'-phenyl-N,N-dipropylurea demonstrates broad-spectrum antimicrobial activity:

  • Minimum inhibitory concentrations (MICs):

    • Staphylococcus aureus: 8 µg/mL

    • Escherichia coli: 16 µg/mL.
      Mechanistic studies suggest disruption of bacterial cell membrane integrity via hydrophobic interactions.

Enzyme Modulation

  • Kinase inhibition: Competes with ATP-binding sites in tyrosine kinases (e.g., EGFR, IC₅₀ = 2.3 µM).

  • GABA receptor binding: Allosteric modulation potentiates GABAergic signaling in neuronal assays.

Industrial and Agricultural Applications

Agrochemical Development

Urea derivatives function as herbicide safeners:

  • N,N-dipropyl dichloroacetamide: Reduces phytotoxicity in maize by competing with herbicides for binding sites (IC₅₀ = 0.01–9.4 µM).

Material Science

  • Polymer additives: Improve thermal stability in polyurethanes by enhancing crosslinking density.

Comparative Analysis of Urea Derivatives

PropertyN'-Phenyl-N,N-dipropylureaN,N'-DiphenylureaN,N-Diethylurea
Molecular Weight (g/mol)220.31226.30132.16
logP3.12.81.9
Antimicrobial MIC (µg/mL)8–1632–64>128
Cytotoxicity (IC₅₀, µM)12.525.050.0

This table underscores the superiority of N'-phenyl-N,N-dipropylurea in bioactivity metrics, attributed to its balanced lipophilicity and substitution pattern.

Challenges and Future Directions

Synthetic Limitations

  • Phosgene dependence: Necessitates development of safer alternatives .

  • Stereochemical control: Asymmetric synthesis of N,N'-disubstituted ureas remains understudied.

Therapeutic Optimization

  • Prodrug strategies: Masking polar groups to enhance bioavailability.

  • Structure-activity relationship (SAR): Systematic variation of alkyl/aryl substituents to refine target selectivity.

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